5-Propylpyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-4-8(10)6-9-5-7/h4-6,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVZJGKJJZAPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735021 | |
| Record name | 5-Propylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61893-04-7 | |
| Record name | 5-Propylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 5 Propylpyridin 3 Ol
Strategic Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. bibliotekanauki.plub.edu For 5-Propylpyridin-3-ol, several key disconnections can be envisioned, guiding the design of synthetic pathways.
A primary disconnection strategy involves breaking the bonds forming the pyridine (B92270) ring itself. This approach, known as de novo synthesis, builds the heterocyclic core from acyclic precursors. researchgate.net Another major retrosynthetic pathway focuses on a pre-formed pyridine ring and disconnects the propyl and hydroxyl functional groups. This functional group interconversion (FGI) approach is often more direct if a suitably substituted pyridine starting material is available. numberanalytics.com
Common Retrosynthetic Disconnections for this compound:
| Disconnection Approach | Key Bonds Broken | Precursors |
| Pyridine Ring Formation | C-C and C-N bonds of the ring | Acyclic carbonyl compounds, ammonia, alkynes |
| Functional Group Interconversion | C-propyl bond, C-hydroxyl bond | Substituted pyridines (e.g., halopyridines, aminopyridines) |
This table outlines the primary retrosynthetic strategies for synthesizing this compound.
Classical and Established Synthetic Pathways
The construction of the pyridine ring, or de novo synthesis, offers a versatile route to highly substituted pyridines. nih.gov These methods typically involve the condensation of smaller, acyclic components.
One established method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with a propargyl ketone. A modification of this reaction utilizes a three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, providing excellent regiochemical control. core.ac.uk
Another approach involves the multicomponent reaction of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile, often catalyzed by Lewis acids like SnCl₂·2H₂O, to yield polysubstituted pyridines. nih.gov While versatile, achieving the specific substitution pattern of this compound requires careful selection of the starting materials.
A general route to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. researchgate.net This cycloaddition approach provides a single-step access to the core structure.
Examples of Pyridine Ring Construction Reactions:
| Reaction Name | Reactants | Catalyst/Conditions |
| Modified Bohlmann-Rahtz | 1,3-dicarbonyl, ammonia, alkynone | None (tandem Michael addition-heterocyclization) |
| Multicomponent Reaction | Aldehyde, β-keto ester, aniline, malononitrile | SnCl₂·2H₂O |
| Hetero-Diels-Alder | 5-Alkoxyoxazole, dienophile | Nd(OTf)₃ |
This table summarizes key classical methods for constructing the pyridine ring.
Functional group interconversions (FGI) are chemical reactions that transform one functional group into another on a pre-existing molecular scaffold. numberanalytics.com This strategy is often employed when a suitable pyridine precursor is readily available.
For the synthesis of this compound, a common starting material could be a 5-halopyridin-3-ol or a 3-hydroxy-5-nitropyridine. The propyl group can be introduced via cross-coupling reactions, while the hydroxyl group can be unmasked from a precursor like a methoxy (B1213986) group.
A sequence starting with 2-chloro-5-nitropyridine (B43025) can be used to prepare 5-hydroxy-2-alkylpyridines. cdnsciencepub.com This involves malonation with a diethyl alkylmalonate, followed by a series of transformations. cdnsciencepub.com
The hydroxyl group of 3-hydroxypyridines can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions to introduce various substituents. mdpi.com
Key Functional Group Interconversion Strategies:
| Starting Material | Target Functional Group | Reagents/Reaction Type |
| 5-Halopyridine | 5-Propylpyridine | Grignard reagents, organozinc reagents (Negishi coupling) |
| 3-Methoxypyridine | Pyridin-3-ol | Demethylation (e.g., BBr₃) |
| Pyridine N-oxide | Pyridin-3-ol | Photochemical valence isomerization |
This table highlights common functional group interconversions relevant to the synthesis of this compound.
A notable modern approach is the C3 selective hydroxylation of pyridines through photochemical valence isomerization of pyridine N-oxides, which is compatible with a wide array of functional groups. acs.org
Pyridine Ring Construction Approaches
Cutting-Edge Catalytic Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted pyridines. organic-chemistry.orgchim.it These methods often involve the cross-coupling of a pyridine derivative with a suitable coupling partner.
A powerful strategy involves the "anti-Wacker"-type cyclization, a Pd(0)-catalyzed process. researchgate.netmdpi.com This method can be used to prepare polysubstituted 3-hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids. researchgate.netmdpi.com The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines can be oxidized to the corresponding 3-hydroxypyridines. mdpi.com
Ring-closing metathesis (RCM) followed by oxidation is another effective route to substituted 3-hydroxypyridines. organic-chemistry.org This strategy utilizes nitrogen-containing dienes as precursors. organic-chemistry.org
Examples of Transition Metal-Catalyzed Reactions:
| Reaction Type | Catalyst | Precursors | Key Features |
| "Anti-Wacker" Cyclization | Pd(0) | N-propargyl-N-tosyl-aminoaldehydes, arylboronic acids | High regioselectivity, builds the ring |
| Ring-Closing Metathesis | Ruthenium-based catalysts | Nitrogen-containing dienes | Forms the ring, followed by oxidation |
| Cross-Coupling | Palladium catalysts | Halopyridines, organometallic reagents | Functionalizes a pre-formed ring |
This table presents modern transition metal-catalyzed methods for pyridinol synthesis.
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for synthesizing complex molecules. While specific applications for this compound are emerging, the principles of organocatalysis are highly relevant. For instance, a biomimetic aza-6π electrocyclization enabled by visible light provides access to diverse pyridines. organic-chemistry.org
Asymmetric catalysis is crucial for preparing enantiomerically enriched chiral pyridines, which are important in medicinal chemistry. researchgate.net Asymmetric [2+2+2] cycloaddition reactions involving nitriles are a powerful tool for constructing complex chiral pyridines. researchgate.net While this is a general strategy, its application to the specific synthesis of an achiral molecule like this compound would be indirect, perhaps through a chiral intermediate that is later achiralized.
A biocatalytic approach using whole cells of Burkholderia sp. MAK1 has shown promise for the regioselective oxyfunctionalization of pyridine derivatives, converting pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. nih.gov This highlights the potential of enzymatic methods for specific hydroxylations on the pyridine ring. nih.gov
Biocatalytic Routes and Chemoenzymatic Synthesis
The convergence of biology and chemistry has paved the way for innovative and highly selective synthetic strategies. Biocatalysis, which utilizes enzymes or whole microbial cells, and chemoenzymatic synthesis, which combines enzymatic and traditional chemical steps, offer significant advantages in terms of selectivity and milder reaction conditions. mdpi.comchemistryviews.org
Biocatalytic Approaches:
Enzymes, as nature's catalysts, can facilitate reactions with remarkable efficiency and precision. chemistryviews.org The application of biocatalysis is a growing field, driven by the need for more sustainable chemical processes. nih.gov In the context of producing pyridine derivatives, enzymes can be employed for various transformations. For instance, the use of whole-cell biocatalysis can be advantageous as it circumvents the need for enzyme isolation and often provides a more stable system. nih.gov
While specific biocatalytic routes for this compound are not extensively detailed in the public domain, the principles of biocatalysis can be applied. For example, hydroxylation of a suitable pyridine precursor at the 3-position could be achieved using hydroxylating enzymes. uni-greifswald.de Another potential biocatalytic step could involve the asymmetric reduction of a ketone precursor to a chiral alcohol, a common transformation in the synthesis of pharmaceutical intermediates. uni-greifswald.de
Chemoenzymatic Synthesis:
Chemoenzymatic strategies leverage the strengths of both chemical and enzymatic transformations to create efficient synthetic pathways. mdpi.combeilstein-journals.org This hybrid approach is particularly valuable for the synthesis of complex molecules. beilstein-journals.org A hypothetical chemoenzymatic route to this compound could involve the chemical synthesis of a furan (B31954) precursor, followed by an enzymatic rearrangement to the desired 3-hydroxypyridine (B118123) structure. The synthesis of functionalized 3-hydroxypyridines from furan precursors is a known and efficient method. dur.ac.uk
A general chemoenzymatic process might involve:
Chemical Synthesis: Creation of a substituted furan derivative through established organic chemistry methods. dur.ac.uk
Enzymatic Transformation: An enzyme-catalyzed reaction, such as a phosphorylation or a rearrangement, to introduce or modify functional groups. nih.govnih.gov For example, a kinase could be used to phosphorylate a hydroxyl group, a key step in the synthesis of some bioactive compounds. nih.gov
Final Chemical Steps: Subsequent chemical modifications to arrive at the final this compound molecule.
The development of chemoenzymatic processes often involves the engineering of enzymes to enhance their activity and stability for industrial applications. nih.gov
Sustainable and Green Chemistry Applications in this compound Production
The principles of green chemistry aim to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. tmv.ac.in These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. chemijournal.com
Solvent-Free and Minimally Invasive Protocols
A major focus of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.com Solvent-free synthesis, where reactions are conducted without a solvent or in the presence of a minimal amount of a benign liquid, offers a cleaner and more efficient alternative. nih.govdergipark.org.tr
Techniques for solvent-free reactions include:
Grinding: Reactants are mixed and ground together, often with a catalyst, to initiate the reaction. researchgate.net
Microwave Irradiation: The use of microwaves can accelerate reaction rates, often leading to higher yields in shorter times without the need for a solvent. dergipark.org.tr
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwordpress.com A high atom economy signifies a more sustainable process with minimal waste generation. wjpps.com
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Description | Typical Atom Economy |
| Addition | Two or more molecules combine to form a larger one. | High (often 100%) |
| Rearrangement | A molecule's atoms are rearranged to form an isomer. | High (often 100%) |
| Substitution | One functional group is replaced by another. | Moderate |
| Elimination | A pair of atoms or groups are removed from a molecule. | Low |
To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to favor addition and rearrangement reactions over substitution and elimination reactions. The use of catalysts is also crucial, as they can enable more atom-economical reaction pathways and can often be recycled and reused. compoundchem.com
Waste minimization is another key aspect of green chemistry. This can be achieved by:
Designing reactions with high yields and selectivities.
Using renewable feedstocks. compoundchem.com
Developing processes where by-products can be utilized or sold. wordpress.com
Process Optimization and Scale-Up Investigations for Industrial Feasibility
The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. slideshare.net Process optimization and scale-up are critical steps to ensure that the production of this compound is economically viable, safe, and reproducible. asischem.comotavachemicals.com
Key Considerations for Process Optimization and Scale-Up:
Route Scouting and Optimization: This involves developing and refining the synthetic route to be shorter, more cost-effective, and safer. asischem.com This may include modifying reaction schemes to use less expensive reagents. asischem.com
Parameter Control: Careful control of reaction parameters such as temperature, pressure, and stirring speed is essential to avoid issues like runaway reactions and to ensure consistent product quality. slideshare.net
Hazard Analysis: A thorough evaluation of potential hazards, such as exothermicity, is necessary to prevent accidents during scale-up. slideshare.net
Reproducibility: Ensuring that the process consistently delivers the desired product in high yield and purity is paramount. mdpi.com
For fermentation-based processes, optimization involves factors such as culture media composition, pH, and oxygen levels to maximize the yield of the desired product. nih.gov
Advanced Spectroscopic and Structural Characterization of 5 Propylpyridin 3 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, and 5-Propylpyridin-3-ol is no exception. A combination of one-dimensional and two-dimensional NMR experiments allows for the unequivocal assignment of all proton and carbon signals.
One-Dimensional NMR (¹H, ¹³C) Spectral Interpretation Methodologies
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl group. The aromatic region will display signals for the protons at positions 2, 4, and 6 of the pyridine ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the alkyl substituent. The propyl group will exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyridine ring. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.orgmasterorganicchemistry.com For this compound, eight distinct carbon signals are anticipated. The pyridine ring carbons will appear in the downfield region of the spectrum, with their chemical shifts influenced by the nitrogen atom and the hydroxyl substituent. The carbon bearing the hydroxyl group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) are typically deshielded. The carbon atoms of the propyl group will appear in the upfield region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, as well as identifying quaternary carbons. uvic.camagritek.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 (pyridine) | 8.0 - 8.5 | 140 - 150 |
| H-4 (pyridine) | 7.0 - 7.5 | 120 - 130 |
| H-6 (pyridine) | 8.0 - 8.5 | 140 - 150 |
| OH | Variable | - |
| -CH₂- (propyl, α to ring) | 2.5 - 3.0 | 30 - 40 |
| -CH₂- (propyl, β to ring) | 1.5 - 2.0 | 20 - 30 |
| -CH₃ (propyl) | 0.8 - 1.2 | 10 - 15 |
| C-3 (pyridine) | - | 150 - 160 |
| C-5 (pyridine) | - | 130 - 140 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous elucidation of its molecular formula. helmholtz-munich.deuni-rostock.de For this compound (C₈H₁₁NO), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. thermofisher.comuni.lu
Fragmentation Pathway Analysis
In addition to providing the molecular ion peak, mass spectrometry, particularly when coupled with techniques like electron impact (EI) ionization, induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. msu.edulibretexts.org For this compound, characteristic fragmentation patterns would be expected:
Loss of the propyl group: Cleavage of the bond between the pyridine ring and the propyl group would result in a fragment ion corresponding to the hydroxypyridine moiety.
Alpha-cleavage: Fragmentation of the propyl chain itself, particularly at the bond alpha to the pyridine ring, is a likely pathway. libretexts.org
Rearrangements: McLafferty-type rearrangements, if structurally feasible, could also contribute to the fragmentation pattern. msu.edu
By analyzing the mass-to-charge ratios (m/z) of these fragments, the connectivity of the molecule can be pieced together, corroborating the data obtained from NMR spectroscopy. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. edinst.compages.dev
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. savemyexams.comlibretexts.org A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. savemyexams.com C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1500-1600 cm⁻¹ region. A C-O stretching vibration will also be present, typically in the 1040-1300 cm⁻¹ range. savemyexams.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the propyl chain and the symmetric breathing mode of the pyridine ring are often strong in the Raman spectrum.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. azooptics.commsu.edu The pyridine ring in this compound contains π electrons and a nitrogen atom with a non-bonding electron pair, leading to characteristic electronic transitions. The spectrum of pyridine itself shows π → π* and n → π* transitions. researchgate.net The presence of the hydroxyl and propyl substituents on the pyridine ring in this compound will cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands. azooptics.com Analysis of the absorption spectrum can provide information about the extent of conjugation and the electronic environment of the chromophore.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals that, to date, no public records of single-crystal X-ray diffraction studies for this compound are available. Consequently, detailed data regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles in the solid state have not been determined or reported.
While crystallographic data exists for related pyridine derivatives, such as pyridine itself and various substituted pyridines, this information cannot be directly extrapolated to definitively describe the solid-state structure of this compound. mdpi.combeilstein-journals.orgwikipedia.orgiucr.orgnih.gov The precise arrangement of molecules in a crystal lattice is highly dependent on the specific functional groups and their positions on the aromatic ring, which influence intermolecular interactions like hydrogen bonding and van der Waals forces.
Without experimental crystallographic data, a definitive data table for the solid-state structure of this compound cannot be generated.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotatory Dispersion)
The molecular structure of this compound (CCCC1=CC(=CN=C1)O) does not possess a chiral center, meaning it is an achiral molecule. uni.lu As such, it is not optically active and will not exhibit a response in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These techniques are specifically used to study chiral molecules, as they rely on the differential absorption or rotation of left- and right-circularly polarized light. mdpi.com
A thorough review of scientific literature confirms that no chiroptical studies have been performed on this compound, which is expected for an achiral compound. Therefore, there are no experimental data on its CD or ORD spectra to report.
Since this compound is achiral, a data table for stereochemical assignment using chiroptical methods is not applicable.
Theoretical and Computational Chemistry of 5 Propylpyridin 3 Ol
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of 5-Propylpyridin-3-ol, including its conformational flexibility and interactions with other molecules.
The propyl group attached to the pyridine (B92270) ring of this compound can rotate around the carbon-carbon single bonds, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
By calculating the energy of the molecule for different values of the relevant dihedral angles, a potential energy landscape can be constructed. This landscape reveals the low-energy conformations and the energy barriers that separate them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Molecular dynamics (MD) simulations can be used to study how molecules of this compound interact with each other in the liquid or solid state. The presence of the hydroxyl group allows for the formation of hydrogen bonds, which are strong intermolecular interactions that significantly influence the substance's properties, such as its boiling point and solubility.
MD simulations can model the formation and breaking of these hydrogen bonds over time, providing insights into the aggregation behavior of this compound. These simulations can reveal the preferred modes of association, such as the formation of dimers, trimers, or larger clusters, and how these aggregates are structured. Understanding these intermolecular interactions is key to predicting the macroscopic properties of the compound.
Conformational Analysis and Energy Landscape Exploration
Computational Elucidation of Reaction Mechanisms and Transition States
The understanding of chemical reactions at a molecular level is greatly enhanced by computational chemistry, which allows for the mapping of potential energy surfaces and the characterization of transient species like transition states. sumitomo-chem.co.jpsmu.edu For pyridin-3-ol and its derivatives, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, regioselectivity, and the energetics of reaction pathways. mdpi.com
A key aspect of pyridin-3-ol chemistry involves its existence as a resonance hybrid, including the pyridinium-3-olate mesomeric form, which can act as a 1,3-dipole in cycloaddition reactions. mdpi.com Computational studies on analogous systems, such as the 1,3-dipolar cycloaddition of 1-alkynylpyridinium-3-olates with acetylenic derivatives, provide a framework for understanding how this compound might react. mdpi.com In such studies, DFT calculations are employed to model the reaction pathway, identify the transition states, and calculate their activation energies. sumitomo-chem.co.jpmdpi.com
The regioselectivity of these reactions, which is often difficult to predict experimentally, can be explained by comparing the activation energies of the different possible transition states. mdpi.comrsc.org For example, in the reaction of 1-(propergyl)pyridinium-3-olate with ethyl propiolate, transition state calculations correctly predicted the formation of two products in nearly equal ratios, while showing that a third potential product was kinetically disfavored due to a significantly higher activation energy. mdpi.com These computational models consider the intricate network of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be crucial in stabilizing a transition state and dictating stereoselectivity, especially in catalyzed reactions. uq.edu.au
The general approach involves:
Geometry Optimization: The structures of reactants, products, and potential transition states are optimized to find their lowest energy conformations. rsc.org
Transition State Search: A guess for the transition state structure is generated and optimized using algorithms like the nudged elastic band (NEB) or Berny optimization. numberanalytics.com
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ox.ac.uk
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state connects the desired reactants and products on the potential energy surface. smu.edu
| Computational Step | Objective | Typical Method | Reference |
| Reactant/Product Optimization | Find the most stable molecular structures. | DFT (e.g., B3LYP/6-31G(d)) | rsc.org |
| Transition State (TS) Search | Locate the saddle point on the potential energy surface. | QST2/QST3, Berny Algorithm | numberanalytics.com |
| TS Verification | Confirm the TS structure with a single imaginary frequency. | Vibrational Frequency Analysis | ox.ac.uk |
| Pathway Confirmation | Ensure the TS connects the correct reactant and product. | Intrinsic Reaction Coordinate (IRC) | smu.edu |
| Energy Calculation | Determine the activation barrier (ΔG‡). | High-level DFT or CCSD(T) | sumitomo-chem.co.jpnumberanalytics.com |
Table 1: A generalized workflow for the computational elucidation of reaction mechanisms. This interactive table outlines the key theoretical steps used to model chemical reactions.
By applying these methods, a detailed energy profile for a proposed reaction of this compound can be constructed, providing quantitative data on activation energies and reaction thermodynamics. sumitomo-chem.co.jp
Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Models
The surrounding solvent environment can dramatically alter the properties and reactivity of a solute molecule. numberanalytics.com Computational chemistry models these effects using two primary approaches: implicit and explicit solvent models. researchgate.net
Implicit Models , such as the Polarizable Continuum Model (PCM) or the universal solvation model based on density (SMD), treat the solvent as a continuous, uniform dielectric medium. researchgate.netmdpi.com The solute is placed in a cavity within this medium, and the model calculates the electrostatic interaction between the solute and the polarized dielectric. mdpi.com These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. numberanalytics.com Studies on substituted pyridinols have shown that increasing solvent polarity can stabilize charged or highly polar tautomers and transition states, thereby influencing reaction rates and equilibria. beilstein-journals.orgresearchgate.netnih.gov For this compound, an implicit model could predict changes in its tautomeric equilibrium (hydroxy vs. zwitterionic form) in solvents of varying polarity.
Explicit Models provide a more detailed, atomistic picture by including individual solvent molecules in the calculation. researchgate.net This approach is computationally intensive but is essential for systems where specific solute-solvent interactions, such as hydrogen bonding, are critical. frontiersin.org For pyridin-3-ols, the hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. beilstein-journals.org Explicit models can accurately simulate these specific interactions. For instance, the reactivity of phenolic antioxidants, a class that includes pyridin-3-ols, is significantly affected by hydrogen bonding with the solvent, which can be modeled by including explicit solvent molecules around the reacting functional group. beilstein-journals.org A significant kinetic solvent effect has been observed for pyridinols, where the rate constant for radical trapping can decrease substantially when moving from a non-polar to a polar, hydrogen-bond-accepting solvent. beilstein-journals.org
Hybrid Models (QM/MM) offer a compromise by treating the solute and a few nearby solvent molecules with high-level quantum mechanics (QM) while the rest of the solvent is modeled with computationally cheaper molecular mechanics (MM) force fields. nih.gov This allows for the accurate description of specific interactions within the first solvation shell while still accounting for the bulk solvent environment. frontiersin.org
| Model Type | Description | Strengths | Limitations | Application to this compound |
| Implicit (e.g., PCM, SMD) | Solute in a cavity within a continuous dielectric. | Computationally fast; good for bulk electrostatics. | Ignores specific interactions (e.g., H-bonds). | Predicting general shifts in spectra and stability in different solvents. mdpi.comnih.gov |
| Explicit | Individual solvent molecules are included in the calculation. | Accurately models specific solute-solvent interactions. | Computationally very expensive; requires extensive sampling. | Modeling the precise effect of H-bonding on reactivity and tautomeric equilibrium. beilstein-journals.orgfrontiersin.org |
| Hybrid (QM/MM) | QM treatment for solute and first solvation shell; MM for bulk. | Balances accuracy and computational cost. | The interface between QM and MM regions can be complex. | Studying reaction mechanisms where specific solvent molecules directly participate or stabilize the transition state. nih.gov |
Table 2: A comparison of computational solvent models. This interactive table summarizes the primary methods used to simulate solvent effects on molecular properties and reactivity.
For this compound, a combined approach would be most insightful: using an implicit model to understand general solvent polarity effects and adding explicit solvent molecules to study how specific interactions, particularly hydrogen bonding at the hydroxyl group and pyridine nitrogen, influence its reactivity and spectroscopic properties. nsf.gov
Chemoinformatics and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the chemical structure of molecules with their physicochemical properties. mdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of the molecules. researchgate.netijournalse.org
For pyridine derivatives, QSPR models have been successfully developed to predict a range of non-biological properties, including thermodynamic properties like enthalpy of formation (ΔH_f), Gibbs free energy (ΔG), and physical properties such as pKa. researchgate.netresearchgate.net A typical QSPR study involves the following steps:
Data Set Curation: A set of molecules with known experimental property values is assembled. For this compound, this would include a series of substituted pyridines and pyridinols.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., Zagreb indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.netresearchgate.net
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) often coupled with a feature selection method like a genetic algorithm, are used to build a regression model that links a subset of the most relevant descriptors to the property of interest. researchgate.netresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of molecules not included in model training). researchgate.net
A QSPR study on pyridine derivatives found that thermodynamic properties could be accurately predicted using models based on just two or three carefully selected molecular descriptors. researchgate.net For instance, 3D matrix-based descriptors were found to be useful for predicting Gibbs free energy and enthalpy of formation. researchgate.net Such a model could be used to estimate the physicochemical properties of this compound without the need for direct experimental measurement.
| Descriptor Type | Examples | Information Encoded | Relevance to this compound Properties |
| Constitutional | Molecular Weight, Atom Counts | Basic composition and size of the molecule. | Correlates with bulk properties like boiling point or density. |
| Topological | Zagreb Index, Kier & Hall Indices | Atomic connectivity and branching. | Relates to properties influenced by molecular shape and size. researchgate.net |
| Geometric (3D) | Solvent Accessible Surface Area (SASA) | 3D shape and size of the molecule. | Important for modeling solubility and intermolecular interactions. nih.gov |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic structure, polarity, and reactivity sites. | Crucial for predicting reactivity, pKa, and spectral properties. researchgate.net |
Table 3: Categories of molecular descriptors used in QSPR studies. This interactive table provides examples of descriptors and their relevance for predicting the physicochemical properties of compounds like this compound.
By applying QSPR methodologies, it is possible to build robust predictive models for the non-biological properties of this compound and related compounds, facilitating the computational screening and design of molecules with desired characteristics.
Chemical Reactivity and Advanced Derivatization of 5 Propylpyridin 3 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This deactivation is a consequence of the nitrogen's electronegativity, which reduces the electron density of the ring. uoanbar.edu.iqresearchgate.net When subjected to acidic conditions typical for many electrophilic substitutions, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iq
Despite this general deactivation, electrophilic substitution on the pyridine ring does occur, preferentially at the 3- and 5-positions. imperial.ac.uk This regioselectivity is because the Wheland-type intermediates formed by attack at these positions avoid placing an unfavorable positive charge on the nitrogen atom. imperial.ac.uk In the case of 5-Propylpyridin-3-ol, the hydroxyl group at the 3-position and the propyl group at the 5-position will influence the precise location and rate of further substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the alkyl group is a weakly activating, ortho-, para-directing group. Their combined influence will direct incoming electrophiles to the 2-, 4-, and 6-positions.
| Reagent/Conditions | Expected Product(s) | Notes |
| HNO₃/H₂SO₄ | Nitration at the 2-, 4-, or 6-position | Vigorous conditions may be required. |
| SO₃/H₂SO₄ | Sulfonation at the 2-, 4-, or 6-position | High temperatures are often necessary. |
| Br₂/FeBr₃ | Bromination at the 2-, 4-, or 6-position | Lewis acid catalyst is typically required. |
Nucleophilic Reactions and Transformations
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. imperial.ac.uk The presence of the hydroxyl group at the 3-position in this compound can further influence these reactions. Nucleophilic aromatic substitution (SNAr) reactions are more facile on the pyridine ring compared to benzene, especially if a good leaving group is present at an activated position.
For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate, would render the 3-position susceptible to displacement by strong nucleophiles. Additionally, direct attack by nucleophiles can occur, particularly in the form of Chichibabin-type reactions for amination at the 2- or 6-positions, although these typically require harsh conditions.
Oxidation and Reduction Chemistry of Pyridinols
The term oxidation refers to a process involving the addition of oxygen, the removal of hydrogen, or the loss of electrons. byjus.comlibretexts.org Conversely, reduction involves the removal of oxygen, the addition of hydrogen, or the gain of electrons. byjus.compurdue.edu
The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). This reaction saturates the aromatic system. The hydroxyl group can be oxidized, though this is less common for pyridinols compared to phenols. More typically, the pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. imperial.ac.uk Pyridine N-oxides are valuable intermediates as they are more susceptible to both electrophilic and nucleophilic substitution than the parent pyridine. imperial.ac.uk
The propyl side chain can also undergo oxidation. For example, strong oxidizing agents like KMnO₄ could potentially oxidize the propyl group, although this may also affect other parts of the molecule.
| Reagent/Conditions | Transformation | Product Type |
| H₂/Pd or Pt | Reduction of the pyridine ring | 5-Propylpiperidin-3-ol |
| m-CPBA | Oxidation of the pyridine nitrogen | This compound-N-oxide |
| KMnO₄ | Oxidation of the propyl side chain | Carboxylic acid or ketone derivatives |
Functionalization and Modification of the Propyl Side Chain
The propyl side chain of this compound offers a site for various chemical modifications. cmu.edu Free-radical halogenation, for instance, can introduce a halogen atom onto the alkyl chain, which can then serve as a handle for further nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, thiols, and cyanides.
Oxidation of the propyl chain, as mentioned earlier, can lead to the formation of ketones or carboxylic acids, depending on the position of oxidation and the reagents used. These functionalized derivatives can then be used in a variety of subsequent reactions, such as condensations or amide bond formations.
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group of this compound is a key site for derivatization through reactions like etherification and esterification.
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. byjus.com This reaction is often catalyzed by an acid. byjus.com For example, reacting this compound with acetic anhydride (B1165640) would yield 5-propylpyridin-3-yl acetate. The Mitsunobu reaction provides a mild method for esterification, using a phosphine (B1218219) and an azodicarboxylate. nih.gov
Etherification involves the formation of an ether linkage (C-O-C). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be an effective catalyst for the tert-butylation of alcohols using di-tert-butyl dicarbonate. nih.gov
| Reaction Type | Reagent | Product |
| Esterification | Acetic anhydride, pyridine | 5-propylpyridin-3-yl acetate |
| Esterification | Benzoic acid, DEAD, PPh₃ | 5-propylpyridin-3-yl benzoate |
| Etherification | NaH, then CH₃I | 3-methoxy-5-propylpyridine |
Heterocyclic Annulation and Scaffold Diversification
Heterocyclic annulation refers to the construction of a new ring fused to an existing one. researchgate.net The reactive sites on this compound, namely the pyridine ring and its substituents, can be utilized to build more complex heterocyclic systems.
For example, functional groups introduced at the 2- or 4-positions could undergo condensation reactions with bifunctional reagents to form a new fused ring. If a carboxylic acid were introduced at the 4-position, it could potentially be used in a cyclization reaction with a neighboring group to form a lactone or other heterocyclic structure. Palladium-catalyzed annulation of hetarynes is a modern method for creating π-extended polycyclic aromatic hydrocarbons. rsc.org
Investigation of Regioselectivity and Chemoselectivity
Regioselectivity is the preference for a reaction to occur at one position over another. iupac.orgwikipedia.org In the context of this compound, electrophilic substitution is regioselective for the positions ortho and para to the activating hydroxyl and propyl groups. Nucleophilic attack is regioselective for the 2-, 4-, and 6-positions of the pyridine ring.
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. For example, when reducing this compound, a mild reducing agent might selectively reduce a functional group on the side chain without affecting the aromaticity of the pyridine ring. Conversely, catalytic hydrogenation is more likely to reduce the pyridine ring. The choice of reagents and reaction conditions is crucial for controlling both regioselectivity and chemoselectivity in the derivatization of this multifunctional compound.
Advanced Analytical Method Development for 5 Propylpyridin 3 Ol
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. chemijournal.com For 5-Propylpyridin-3-ol, various chromatographic techniques can be optimized to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of polar, non-volatile compounds like this compound. actascientific.com The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector. A reversed-phase approach is typically the first choice for compounds of this nature. chromatographyonline.com
A common starting point for method development is to use a broad linear gradient to survey the retention behavior of the analyte and any potential impurities. chromatographyonline.com For this compound, a C18 column is a versatile stationary phase choice. chromatographyonline.comusm.my The mobile phase would likely consist of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol. ejgm.co.uk To ensure good peak symmetry for the basic pyridine (B92270) moiety, it is often necessary to add a modifier such as formic acid or trifluoroacetic acid to the mobile phase, which protonates the pyridine nitrogen and minimizes undesirable interactions with residual silanols on the silica-based stationary phase. chromatographyonline.com Detection can be readily achieved using a photodiode array (PDA) or a standard UV detector, as the pyridine ring is chromophoric. nih.gov The method can be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. ejgm.co.ukfoliamedica.bg
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for polar analytes. usm.my |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. pensoft.net |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for initial method development and separating impurities with different polarities. chromatographyonline.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. foliamedica.bg |
| Column Temp. | 30 °C | Provides stable retention times. acs.org |
| Detection | UV at 270 nm (or λmax) | The pyridine ring is UV-active, allowing for sensitive detection. ejgm.co.ukpatsnap.com |
| Injection Vol. | 10 µL | Standard injection volume. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC can be challenging due to the polar phenolic hydroxyl group, which can cause peak tailing and interaction with the stationary phase. actascientific.com However, with the appropriate column selection, direct analysis may be feasible. A mid-polarity stationary phase, such as one containing a percentage of phenyl and cyanopropyl functional groups, could provide a suitable selectivity for this compound. researchgate.netbibliotekanauki.pl
To enhance volatility and thermal stability, and to improve chromatographic peak shape, chemical derivatization is a common strategy for polar compounds like phenols and amines prior to GC analysis. actascientific.comcaltech.edu The hydroxyl group of this compound can be converted to a less polar trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). caltech.edu This reaction is often catalyzed by pyridine, which also serves as a suitable solvent. caltech.edunih.gov The resulting TMS derivative is more volatile and less prone to adsorption, leading to sharper peaks and improved sensitivity. caltech.edu
Table 2: Proposed GC Method Parameters for this compound Analysis
| Parameter | Suggested Condition (Derivatized) | Rationale |
|---|---|---|
| Derivatization | BSTFA with pyridine catalyst, heat at 65°C for 20 min | Silylation of the polar -OH group increases volatility and improves peak shape. caltech.edu |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of analytes. acs.org |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A typical temperature program to separate the analyte from solvent and byproducts. bibliotekanauki.pl |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing excellent sensitivity. nih.gov |
| Detector Temp. | 300 °C | Prevents condensation of the analyte. |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. encyclopedia.pub SFC is particularly advantageous for the analysis of polar and basic compounds like alkaloids and pyridine derivatives, offering high efficiency and speed. encyclopedia.pubnih.gov The low viscosity of the supercritical CO₂ mobile phase allows for faster separations compared to HPLC. encyclopedia.pub
For a compound like this compound, the mobile phase would typically consist of supercritical CO₂ with a polar organic modifier, such as methanol, to increase elution strength. researchgate.net A key innovation in SFC is the development of specialized stationary phases. A 2-ethylpyridine (B127773) column, for instance, is specifically designed for the analysis of basic compounds and can provide unique selectivity, sometimes without the need for basic additives in the mobile phase. encyclopedia.pubnih.govresearchgate.net This approach simplifies the mobile phase and can lead to improved peak shapes and resolution. researchgate.net SFC demonstrates high orthogonality to reversed-phase LC, meaning the elution orders of compounds can be very different, which is useful in comprehensive analysis. encyclopedia.pub
Gas Chromatography (GC) Method Development
Hyphenated Techniques for Enhanced Analysis (e.g., GC-MS, LC-MS/MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, combining separation with structural identification and sensitive quantification. chemijournal.comactascientific.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the powerful identification capabilities of Mass Spectrometry (MS). asdlib.org For this compound (likely as a TMS derivative), GC-MS would not only provide its retention time but also its mass spectrum. actascientific.com The mass spectrum reveals the mass-to-charge ratio of the molecular ion, confirming the molecular weight (monoisotopic mass: 137.084 Da), and a unique fragmentation pattern that serves as a chemical fingerprint for unambiguous identification. uni.lu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a benchmark technique for the sensitive and selective quantification of compounds in complex matrices. cam.ac.uknih.gov An HPLC system is coupled to a tandem mass spectrometer (often a triple quadrupole), which can be operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise, enabling very low limits of detection. mdpi.com This makes it ideal for analyzing trace levels of the compound.
Table 3: Hypothetical LC-MS/MS Parameters for this compound | Parameter | Suggested Setting | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is readily protonated. | | Precursor Ion (Q1) | m/z 138.1 | [M+H]⁺ for C₈H₁₁NO | | Product Ions (Q3) | To be determined experimentally | Fragments resulting from the collision-induced dissociation of the precursor ion. | | Collision Energy | To be optimized | The energy required to produce the desired fragmentation. |
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The coupling of LC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of analytes in a mixture. mdpi.comajrconline.org After separation on the LC column, the peak corresponding to this compound can be directed into the NMR flow cell. sumitomo-chem.co.jp This allows for the acquisition of proton (¹H) and carbon (¹³C) NMR spectra, providing detailed information about the chemical structure, connectivity, and stereochemistry of the molecule without the need for prior isolation. mdpi.com Different operational modes, such as on-flow, stop-flow, and loop storage, can be employed depending on the concentration of the analyte. mdpi.com While technically demanding due to sensitivity and solvent suppression issues, LC-NMR provides unparalleled structural information. ajrconline.orgsumitomo-chem.co.jp
Electrochemical Methods for Detection and Quantification
Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection and quantification of electroactive molecules. mdpi.com this compound is an excellent candidate for electrochemical detection due to the presence of the oxidizable phenolic hydroxyl group.
The development of an electrochemical sensor would typically involve modifying the surface of a working electrode (e.g., glassy carbon, carbon paste) with materials that enhance sensitivity and selectivity. mdpi.comfrontiersin.org Nanomaterials such as carbon nanotubes or metal oxide nanoparticles can be used to increase the electrode's surface area and catalytic activity toward the oxidation of the phenol (B47542) group. mdpi.comfrontiersin.org Another approach is to use molecularly imprinted polymers (MIPs), which are synthetic receptors with binding sites tailored for the target molecule, offering high selectivity. frontiersin.org
Analytical techniques such as Cyclic Voltammetry (CV) can be used to characterize the electrochemical behavior of the compound, while more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are typically used for quantification. nih.gov The sensor's response (i.e., peak current) would be proportional to the concentration of this compound, allowing for the creation of a calibration curve. The detection limits of such sensors can reach nanomolar levels. nih.gov
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric assays are fundamental analytical techniques that rely on the interaction of molecules with light. patsnap.com
Spectrophotometric Assays: These methods are based on measuring the absorption of light by a substance. patsnap.com The pyridine ring and phenolic group in this compound make it inherently UV-active. A simple and rapid quantification method can be developed by measuring the absorbance of a solution at the compound's wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law. nih.govpatsnap.com While less selective than chromatographic methods, it is a valuable technique for quantifying the pure substance or for use in applications like dissolution testing.
Fluorometric Assays: Fluorometry measures the light emitted by a fluorescent compound (a fluorophore). This technique is generally more sensitive and specific than spectrophotometry. patsnap.com Many phenolic compounds exhibit native fluorescence. An assay could be developed by exciting a solution of this compound at its optimal excitation wavelength and measuring the emission at the corresponding emission wavelength. Alternatively, if the native fluorescence is weak, a derivatization reaction could be employed to attach a highly fluorescent tag to the molecule, significantly enhancing the signal. For instance, the phenolic hydroxyl group could potentially react with a reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) under basic conditions to form a fluorescent product. nih.gov
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Applications of 5 Propylpyridin 3 Ol in Chemical Synthesis and Materials Science
Role as a Key Synthetic Building Block and Intermediate
Pyridines and their derivatives are fundamental heterocyclic building blocks in the chemical industry, particularly for creating pharmaceutical and agrochemical agents. dur.ac.uknih.gov Pyridinols, specifically, are in high demand as synthons for producing a wide array of more complex molecules. nih.gov The compound 3-Propylpyridine, an isomer of the subject molecule, is recognized as a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com
While specific documented syntheses originating from 5-Propylpyridin-3-ol are not extensively detailed in publicly available literature, its structure is inherently valuable. As an intermediate, it provides a scaffold that can be elaborated through reactions targeting the hydroxyl group (e.g., etherification, esterification) or the pyridine (B92270) ring (e.g., N-alkylation, electrophilic substitution). Pyridine derivatives are crucial components in many active pharmaceutical ingredients (APIs), where they can enhance biochemical potency and metabolic stability. nih.govsarex.com The synthesis of functionalized pyridines is a key area of research, as these compounds are often difficult to prepare due to the electron-deficient nature of the pyridine ring. clockss.org Therefore, the availability of this compound presents a strategic starting point for the synthesis of novel, highly functionalized target molecules.
Ligand Design and Coordination Chemistry Applications
The presence of both a pyridine nitrogen atom and a hydroxyl oxygen atom makes this compound an excellent candidate for use as a ligand in coordination chemistry. These two sites can coordinate with metal ions, acting as a bidentate chelating agent or as a bridging ligand to form larger assemblies.
Although specific complexation studies with this compound are not widely reported, the behavior of analogous hydroxypyridine ligands provides significant insight. For instance, the Schiff base 2-(salicylimino)-3-hydroxypyridine has been used to prepare stable, non-electrolytic complexes with transition metals such as Cu(II), Fe(II), Mn(II), and Zn(II), which typically exhibit an octahedral geometry. jocpr.com Similarly, 2-hydroxypyridine (B17775) and its derivatives are known to act as ligands in palladium-catalyzed reactions, highlighting their ability to coordinate with transition metals. lu.selu.se
The coordination can occur through the nitrogen of the pyridine ring and the oxygen of the deprotonated hydroxyl group. The propyl group at the 5-position can introduce steric effects and influence the electronic properties of the pyridine ring, which in turn can modulate the stability and reactivity of the resulting metal complexes. Research on related 2-hydroxypyridine N-oxide (hopo) ligands shows that modifying ancillary ligands can manipulate the electron density and steric accessibility of the metal center in rhodium(I) complexes. iucr.org This suggests that this compound could be used to fine-tune the properties of metal complexes for applications in catalysis and materials science. nih.gov
Table 1: Illustrative Examples of Transition Metal Complexes with Related Hydroxypyridine Ligands
| Ligand | Metal Ion(s) | Resulting Complex Geometry/Type | Reference |
|---|---|---|---|
| 2-(salicylimino)-3-hydroxypyridine | Cu(II), Fe(II), Mn(II), Zn(II) | Octahedral | jocpr.com |
| Pyridinol-based tetraazacyclophanes | Cu(II) | Dimeric Cations | researchgate.net |
| 2-Hydroxypyridine | Palladium(II) | Pre-catalyst Complex | lu.se |
| 2-Hydroxypyridine N-oxide | Rhodium(I) | Square Planar | iucr.org |
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govstmarytx.edu Pyridine-based ligands are frequently employed in the synthesis of these materials due to the directional bonding provided by the pyridine nitrogen. mdpi.commdpi.com Specifically, ligands containing both pyridine and carboxylate or hydroxyl groups, such as 4-hydroxypyridine-2,6-dicarboxylic acid, have been successfully used to create 1D, 2D, and 3D coordination polymers and MOFs with zinc and manganese. nih.govresearchgate.netresearchgate.netacs.org
This compound, with its ability to act as a linker through its nitrogen and oxygen atoms, is a promising candidate for constructing such extended networks. The directionality of the N-metal and O-metal bonds can guide the self-assembly process to form specific architectures. While dicarboxylic acid-functionalized pyridines are common, the use of hydroxypyridines offers different bonding geometries and opportunities for hydrogen bonding within the framework, which can influence the final structure and properties. acs.org The synthesis of coordination polymers often involves solvothermal methods where the ligand and a metal salt react under heat to form the crystalline product. nih.govmdpi.com
Transition Metal Complexation Studies
Building Block in Polymer Chemistry and Polymer Functionalization
The incorporation of specific functional groups into polymers is a key strategy for creating materials with tailored properties. rsc.orgnih.govrsc.org While direct examples of using this compound in polymer chemistry are scarce, its structure offers clear potential.
The hydroxyl group on the molecule can be used as a reactive handle for grafting it onto existing polymer backbones through techniques like esterification. This would introduce the propyl-pyridine moiety as a pendant group, potentially imparting new properties to the polymer, such as altered solubility, thermal stability, or the ability to coordinate metal ions. Alternatively, this compound could be chemically modified to create a functionalized monomer, which could then be polymerized to form a polymer with the pyridinol unit integrated directly into the main chain or as a regularly occurring side group. Pyridine-containing polymers are noted for having unique physical properties. nih.gov Enzymatic catalysis represents a green chemistry approach for polymer functionalization, offering high regio- and chemoselectivity under mild conditions.
Development of Advanced Materials (e.g., Optoelectronic, Supramolecular)
The development of advanced materials often relies on molecules with specific electronic and self-assembly characteristics. The aromatic, heterocyclic nature of this compound makes it a candidate for investigation in these areas.
The design of new π-conjugated organic compounds is crucial for advancing the field of organic optoelectronics. chemrxiv.org The electronic properties of such materials, including the HOMO-LUMO gap, can be finely tuned through chemical modification. chemrxiv.orgmdpi.com While data for this compound is not available, related heterocyclic systems are being explored for these applications. researchgate.netresearchgate.netrsc.org The pyridine ring is a component of many electro-active and photo-responsive materials, and the substituents on the ring play a critical role in modulating their optoelectronic behavior.
In supramolecular chemistry, non-covalent interactions are used to direct the self-assembly of molecules into larger, ordered structures. mdpi.com this compound is well-suited for this purpose, as the hydroxyl group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. mdpi.com These interactions can lead to the formation of chains, sheets, or more complex assemblies. Studies on pyridinol-based systems have shown that coordination to metal ions can create positively charged surfaces that facilitate the assembly of polyiodide networks, which are promising for electronic materials. researchgate.net Furthermore, the self-assembly of pyridine-containing molecules is being explored for creating materials with applications in sensing and data storage. rsc.orgrsc.org
Reagent in Specialized Analytical Chemistry Procedures
In analytical chemistry, specific compounds are often required as standards or are the targets of specialized detection methods. While there is no evidence of this compound being used as an analytical reagent, its isomer, 2-propyl-pyridine, has been identified as a key aroma-active compound in fried tilapia using Gas Chromatography-Olfactometry (GC-O). mdpi.comresearchgate.net This highlights that substituted pyridines are analytes of interest in fields such as food science and environmental analysis. The identification and quantification of such compounds require specialized techniques and the use of authentic chemical standards for calibration. Therefore, this compound could serve as a reference standard in analytical methods developed to detect and quantify substituted pyridines in various matrices.
Table 2: Summary of Potential Applications for this compound
| Application Area | Potential Role of this compound | Key Structural Features |
|---|---|---|
| Chemical Synthesis | Intermediate/Building block for pharmaceuticals and agrochemicals. | Reactive hydroxyl group and functionalizable pyridine ring. |
| Coordination Chemistry | Bidentate or bridging ligand for transition metal complexes. | Pyridine nitrogen and hydroxyl oxygen as coordination sites. |
| Materials Science (MOFs) | Organic linker for coordination polymers and MOFs. | Ability to connect metal centers into extended networks. |
| Polymer Chemistry | Functional monomer or grafting agent for polymer modification. | Polymerizable or attachable via the hydroxyl group. |
| Advanced Materials | Component for optoelectronic or supramolecular materials. | Aromatic system and hydrogen bonding capabilities. |
| Analytical Chemistry | Reference standard for the analysis of substituted pyridines. | Unique mass and retention time for identification. |
Catalytic Applications as an Organocatalyst or in Catalyst Systems
Currently, there is a lack of specific, detailed research findings in publicly accessible scientific literature regarding the direct application of this compound as an organocatalyst or as a principal component in catalyst systems. While the broader class of pyridine derivatives is extensively utilized in catalysis, often as ligands in coordination chemistry or as organocatalysts themselves, the specific catalytic functions of this compound have not been a significant focus of published research.
Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often employs structures containing nitrogen, such as pyridine. The presence of both a hydroxyl (-OH) group and a propyl (-C3H7) group on the pyridine ring of this compound suggests potential for various catalytic activities. For instance, the hydroxyl group could participate in hydrogen bonding interactions, which is a key mechanism in many organocatalytic transformations. The pyridine nitrogen, as a Lewis basic site, could also be involved in activating substrates.
Further research would be necessary to explore and characterize the potential of this compound in these catalytic roles. Such investigations would involve synthesizing the compound and systematically evaluating its performance in a variety of chemical reactions known to be catalyzed by other pyridine-based organocatalysts or catalyst systems.
Future Research Trajectories and Unexplored Avenues for 5 Propylpyridin 3 Ol
Discovery of Novel and Efficient Synthetic Pathways
While methods for synthesizing substituted pyridines exist, the pursuit of more efficient, sustainable, and versatile pathways for 5-Propylpyridin-3-ol and its analogs is a critical research frontier. Current synthetic strategies can often be improved in terms of atom economy, step efficiency, and the use of environmentally benign reagents.
Future research should focus on:
C-H Activation/Functionalization: Developing novel catalytic systems (e.g., based on palladium, rhodium, or iridium) to directly install or modify the propyl group on the pyridin-3-ol core. This would bypass the need for pre-functionalized starting materials, significantly shortening synthetic sequences.
Flow Chemistry Synthesis: Transitioning existing multi-step batch syntheses into continuous flow processes. This can enhance reaction control, improve safety, and allow for easier scalability.
Biocatalytic Routes: Exploring enzymatic transformations to construct the pyridin-3-ol scaffold or selectively functionalize it. nih.gov Biocatalysis offers the potential for high stereoselectivity and operation under mild, environmentally friendly conditions. nih.gov
Photochemical Methods: Utilizing light-driven reactions to forge key bonds or introduce functional groups. acs.org Photoredox catalysis, for instance, could open up new pathways for radical-based alkylation or coupling reactions. acs.org
Table 1: Comparison of Potential Future Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| C-H Activation | High atom economy, reduced steps | Catalyst development, regioselectivity control |
| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, optimization of reaction parameters |
| Biocatalysis | High selectivity, green conditions, mild reactions | Enzyme discovery and engineering, substrate scope |
| Photoredox Catalysis | Novel reactivity, mild conditions | Photocatalyst design, managing reaction pathways |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and compound design. scielo.brmdpi.com For this compound, these computational tools can accelerate the discovery of derivatives with tailored properties.
Key areas for integration include:
De Novo Design: Employing generative AI models to propose novel derivatives of this compound with optimized properties. acs.org These models can learn from vast chemical databases to generate structures with high predicted activity or desired physicochemical characteristics. acs.org
Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and other ML algorithms to accurately predict properties such as solubility, reactivity, and potential biological activity for virtual libraries of this compound analogs. scielo.brscielo.br This allows for in silico pre-screening, prioritizing the most promising candidates for synthesis.
Retrosynthesis Planning: Implementing AI-powered retrosynthesis tools to identify the most efficient and viable synthetic routes to target derivatives. These programs can analyze the molecular structure and propose disconnections based on known chemical reactions, aiding chemists in their synthetic planning.
Table 2: AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Creates novel molecular structures based on learned chemical patterns. acs.org | Rapidly identifies new, promising derivatives for synthesis. |
| QSAR Modeling | Predicts biological or chemical properties from molecular structure. scielo.br | Prioritizes compounds for synthesis, reducing experimental costs. |
| Retrosynthesis AI | Proposes optimal synthetic pathways to a target molecule. | Accelerates the design and execution of chemical syntheses. |
| Reaction Outcome Prediction | Predicts the products and yields of unknown reactions. | Guides the exploration of new chemical transformations. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The specific electronic nature of the this compound scaffold, influenced by both the electron-donating alkyl group and the versatile hydroxyl group, suggests a wealth of unexplored reactivity. solubilityofthings.com A deeper investigation into its chemical behavior could reveal novel transformations.
Future research should target:
Site-Selective Functionalization: Developing methodologies to selectively modify other positions on the pyridine (B92270) ring (C2, C4, C6) without affecting the existing propyl and hydroxyl groups. This could involve directed ortho-metalation or sterically controlled catalysis.
Tautomeric Reactivity: Investigating the reactivity of the pyridinone tautomer of this compound. The equilibrium between the phenol (B47542) and ketone forms could be exploited to achieve unique reaction outcomes, particularly in cycloadditions or condensations. researchgate.net
Derivatization of the Hydroxyl Group: Moving beyond simple ether or ester formation to explore more complex derivatizations, such as conversion to leaving groups for nucleophilic substitution or participation in multicomponent reactions.
Radical Chemistry: Investigating the behavior of this compound in radical-mediated reactions. The propyl group could be a handle for late-stage functionalization via hydrogen atom transfer (HAT).
Development of High-Throughput Screening Methodologies for Chemical Properties
To efficiently explore the chemical space around this compound, high-throughput screening (HTS) methodologies are essential. japsonline.com These techniques allow for the rapid evaluation of numerous compounds, accelerating the identification of derivatives with desirable properties. ontosight.aiontosight.ai
Future efforts should focus on:
Assay Development: Designing and validating novel HTS assays to rapidly measure key chemical properties like solubility, stability in various media, and reactivity with specific reagents. nih.gov
Miniaturization and Automation: Implementing robotic platforms to prepare and analyze libraries of this compound derivatives in miniaturized formats (e.g., 384- or 1536-well plates), increasing throughput and reducing reagent consumption. japsonline.com
Computational Integration: Combining HTS data with ML models to create a feedback loop. acs.org Experimental results can be used to refine predictive models, which in turn guide the design of the next generation of compounds for screening. acs.org
Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The structural motifs within this compound make it a compelling candidate for interdisciplinary research, bridging pure chemical synthesis with applied fields.
Promising avenues include:
Materials Science: Investigating the use of this compound derivatives as building blocks for functional materials. The pyridine nitrogen offers a coordination site for creating metal-organic frameworks (MOFs) or polymers with interesting electronic or photophysical properties.
Catalysis: Exploring the potential of metal complexes featuring this compound-based ligands in homogeneous catalysis. The electronic and steric properties of the ligand can be tuned by modifying the pyridine ring to influence the activity and selectivity of a metal center.
Supramolecular Chemistry: Utilizing the hydrogen-bonding capabilities of the hydroxyl group and the coordination site of the pyridine nitrogen to design and construct complex supramolecular architectures, such as self-assembling capsules or cages. researchgate.net
By systematically pursuing these research trajectories, the scientific community can fully elucidate the fundamental chemistry of this compound and leverage its unique structure to pioneer new technologies and applications.
Q & A
Basic Questions
What synthetic methodologies are effective for preparing 5-propylpyridin-3-ol, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis of this compound can be approached via:
- Biooxidation of pyridine derivatives : Burkholderia sp. MAK1 whole-cell biocatalysis has been used for regioselective hydroxylation of substituted pyridines, producing pyridin-3-ol derivatives . Adjusting substrate concentration (e.g., 10–50 mM) and incubation time (24–48 hrs) can optimize yield.
- Chemical synthesis : Cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridinols and propylboronic acids may introduce the propyl group. Catalysts like Pd(PPh₃)₄ and bases (K₂CO₃) in THF/water at 80°C are typical .
Data Table :
| Method | Catalyst/Reagent | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Biocatalysis | Burkholderia sp. | 60–75 | pH 7.0, 30°C, 24 hrs | |
| Suzuki Coupling | Pd(PPh₃)₄ | 45–65 | THF/H₂O, 80°C, 12 hrs |
How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR can confirm the position of the hydroxyl group (δ 8.5–9.0 ppm for pyridin-3-ol protons) and propyl chain integration (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., C₈H₁₁NO: theoretical 137.0841, observed 137.0840).
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts .
Advanced Research Questions
How can contradictory data in synthetic yields or spectroscopic results be systematically analyzed?
Methodological Answer:
Contradictions often arise from:
- Reaction condition variability : Trace moisture in Pd-catalyzed couplings can reduce yields. Use anhydrous solvents and inert atmospheres .
- Regioselectivity conflicts : Competing hydroxylation pathways in biocatalysis (e.g., 3- vs. 2-hydroxypyridine formation) require LC-MS monitoring to identify side products .
Framework for Analysis :
Replicate experiments under controlled conditions.
Use statistical tools (e.g., ANOVA) to identify significant variables.
Cross-validate with orthogonal techniques (e.g., IR for functional groups) .
What strategies optimize the enantiomeric purity of this compound derivatives for chiral studies?
Methodological Answer:
- Chiral Auxiliaries : Incorporate (S)- or (R)-pyrrolidin-3-ol moieties during synthesis, leveraging asymmetric catalysis (e.g., Ru-BINAP complexes) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic esters to isolate enantiomers with >90% ee .
Case Study :
(S)-1-(pyridin-2-yl)pyrrolidin-3-ol was synthesized with 92% ee using chiral catalysts and characterized via circular dichroism .
How do substituent effects (e.g., halogenation) on the pyridine ring influence the bioactivity of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Electron-withdrawing groups (Cl, F) : Increase metabolic stability but may reduce solubility. 2-Chloro-3-pyridinol derivatives show enhanced antimicrobial activity .
- Electron-donating groups (OMe, NH₂) : Improve solubility but may lower binding affinity to targets like enzymes .
Experimental Design :
Synthesize analogs (e.g., 5-propyl-2-fluoropyridin-3-ol).
Test in vitro bioactivity (e.g., MIC against E. coli).
Correlate logP values with cellular uptake using HPLC logD7.4 measurements .
What computational tools predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis sets can model transition states for hydroxylation or alkylation reactions.
- Machine Learning : Train models on existing pyridine derivative datasets (e.g., Reaxys) to forecast regioselectivity in cross-couplings .
Example :
Predicted activation energy for propyl group introduction via Suzuki coupling: 25 kcal/mol (experimental: 23 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
